molecular formula C22H20N2O4 B564411 11-Ethyl Camptothecin CAS No. 185807-29-8

11-Ethyl Camptothecin

Katalognummer: B564411
CAS-Nummer: 185807-29-8
Molekulargewicht: 376.412
InChI-Schlüssel: SGXXQRSXMWIURP-QFIPXVFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic Nomenclature and Molecular Formula Validation

This compound is a pentacyclic compound belonging to the camptothecin family of compounds. The systematic nomenclature and molecular formula provide precise identification parameters essential for scientific documentation and reference in research literature. This derivative maintains the core structure of the parent camptothecin compound with the distinguishing feature of an ethyl group at the 11 position.

According to comprehensive chemical databases, this compound is formally identified by several chemical designations and registry numbers that provide unique identifiers for research and regulatory purposes.

Table 1: Chemical Identification Parameters of this compound

Parameter Value
CAS Number 185807-29-8
Molecular Formula C22H20N2O4
Molecular Weight 376.41 g/mol
IUPAC Name (Pentacyclic System) (19S)-6,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione
IUPAC Name (Ring System) (4S)-4,8-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
InChI InChI=1S/C22H20N2O4/c1-3-12-5-6-13-8-14-10-24-18(19(14)23-17(13)7-12)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3/t22-/m0/s1
InChIKey SGXXQRSXMWIURP-QFIPXVFZSA-N
SMILES CCC1=CC2=NC3=C(CN4C3=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C=C2C=C1

The molecular formula C22H20N2O4 indicates that this compound contains 22 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms. This corresponds to a calculated molecular weight of 376.41 g/mol. The elemental composition by weight provides further validation of the molecular formula:

Table 2: Elemental Composition of this compound

Element Number of Atoms Atomic Weight (g/mol) Weight Percentage (%)
Carbon (C) 22 12.011 70.20
Hydrogen (H) 20 1.008 5.35
Nitrogen (N) 2 14.007 7.44
Oxygen (O) 4 15.999 17.00
Total 99.99

This elemental composition can be verified experimentally through techniques such as elemental analysis, which provides the percentages of carbon, hydrogen, nitrogen, and oxygen in the compound. The calculated values align with theoretical expectations for the given molecular formula, providing validation of the chemical identity of this compound.

Crystallographic Analysis and Three-Dimensional Conformation

The three-dimensional structure of this compound is characterized by a complex pentacyclic ring system that defines its spatial arrangement and potential interactions. Based on crystallographic analyses of camptothecin derivatives, the molecule possesses a distinctive architectural framework.

This compound is composed of five interconnected rings: a quinoline moiety (rings A and B), an indolizino moiety (rings C and D), and a pyrano ring (ring E). The quinoline moiety consists of a phenyl ring (plane 1) and a pyridine ring (plane 2) that form a nearly coplanar structure with a dihedral angle of approximately 0.6° between them. The indolizino moiety creates the core structural bridge connecting the quinoline portion to the E-ring.

Table 3: Key Structural Features of this compound Based on Crystallographic Analysis

Structural Feature Description
Ring System Pentacyclic (A, B, C, D, E rings)
Quinoline Moiety Coplanar phenyl and pyridine rings (dihedral angle ~0.6°)
Indolizino Moiety Forms the core structure connecting rings B, C, and D
E-Ring Lactone ring crucial for molecular recognition
Ethyl Group Position At position 11 on the B-ring of the quinoline moiety
Stereocenter At position 19 (S configuration)

The E-ring in this compound is a lactone ring, which is a critical structural element. According to structural analyses of camptothecin derivatives, the E-ring lactone maintains a specific orientation that contributes significantly to the overall conformation of the molecule. The lactone ring must maintain its integrity for the compound to retain its characteristic structural properties.

The distinctive feature of this compound is the ethyl group at position 11, which extends from the B-ring of the quinoline moiety. This modification distinguishes it from the parent compound camptothecin and affects the electronic distribution and steric properties of the molecule.

The three-dimensional conformation of this compound is also influenced by the stereocenter at position 19 (or position 4 in some naming conventions), which has the S configuration. The preferred conformation for camptothecins has the 19-ethyl group pseudoaxial, while the 19-hydroxyl group is pseudoequatorial, creating a specific spatial arrangement that defines the overall shape of the molecule.

Spectroscopic Profiling (IR, NMR, MS)

Spectroscopic techniques provide crucial information about the structural features and chemical environment of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy collectively provide a comprehensive profile of the compound's structural characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy reveals the chemical environment of hydrogen and carbon atoms in this compound. Based on available spectroscopic data for related camptothecin derivatives, the 1H NMR spectrum would display characteristic signals that confirm its structural features.

Table 4: Expected 1H NMR Signals for this compound

Proton Type Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic protons 7.0-8.5 Complex multiplets 6H
Methylene protons (E-ring) 5.2-5.4 Singlet 2H
Methylene protons (adjacent to N) 4.9-5.1 Singlet 2H
Ethyl CH2 (position 11) 2.5-2.8 Quartet 2H
Ethyl CH2 (position 19) 1.8-2.0 Multiplet 2H
Ethyl CH3 (position 11) 1.2-1.4 Triplet 3H
Ethyl CH3 (position 19) 0.8-0.9 Triplet 3H
Hydroxyl proton 6.4-6.5 Singlet 1H

The 13C NMR spectrum provides complementary information about the carbon framework of the molecule. Characteristic carbon signals for this compound would include:

Table 5: Expected 13C NMR Signals for this compound

Carbon Type Chemical Shift (δ, ppm)
Carbonyl carbons (lactone, lactam) 155-175
Aromatic carbons 115-150
Methylene carbon (E-ring) 65-66
Methylene carbon (adjacent to N) 50-51
Quaternary carbon (hydroxyl-bearing) 72-73
Ethyl CH2 carbons 28-31
Ethyl CH3 carbons 8-9

These NMR profiles are consistent with the pentacyclic structure of this compound and provide confirmation of the ethyl substituent at position 11 and the hydroxyl group at position 19.

Mass Spectrometry (MS)

Mass spectrometry provides definitive information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak would be expected at m/z 376.4, corresponding to the molecular formula C22H20N2O4.

Table 6: Expected Major MS Fragments for this compound

m/z Fragment Assignment
376.4 Molecular ion [M]+
347.4 [M-C2H5]+ (loss of ethyl group)
332.4 [M-C2H5-CH3]+
304.4 [M-C2H5-CO-CH3]+
290.4 [M-C2H5-C2H5-CO]+

The fragmentation pattern provides structural insights, particularly the characteristic losses of the ethyl groups and fragmentation of the lactone ring, which are typical for camptothecin derivatives.

Infrared (IR) Spectroscopy

Infrared spectroscopy reveals the functional groups present in this compound through characteristic absorption bands. The expected IR spectrum would show distinctive peaks associated with the structural components of the molecule:

Table 7: Expected IR Absorption Bands for this compound

Wavenumber (cm-1) Assignment
3400-3600 O-H stretching
3000-3100 Aromatic C-H stretching
2900-3000 Aliphatic C-H stretching
1700-1750 C=O stretching (lactone, lactam)
1600-1650 C=N stretching
1400-1600 C=C stretching (aromatic)
1050-1300 C-O stretching (lactone)
700-900 Aromatic C-H out-of-plane bending

These spectral features collectively confirm the structural elements of this compound, including the quinoline system, the lactone ring, and the ethyl substituents.

Tautomeric and Stereochemical Considerations

This compound exhibits important stereochemical features and potential for structural variations that influence its chemical behavior. The compound contains one stereocenter at position 19 (or position 4 in some naming conventions), which has the S configuration.

The stereochemistry at this position is crucial for camptothecin derivatives. Research on related compounds has shown that the natural S configuration is preferred due to its optimal molecular geometry. Inverting the stereochemistry to the R configuration significantly alters properties. This stereochemical preference is related to the optimal orientation for interactions with target molecules.

Table 8: Stereochemical Features of this compound

Feature Description
Number of Stereocenters 1
Position of Stereocenter C-19 (or C-4 in some naming systems)
Configuration S
Preferred Conformation 19-Ethyl: pseudoaxial, 19-Hydroxyl: pseudoequatorial

The stereochemistry directly influences the conformation of the E-ring lactone. Studies have demonstrated that camptothecins with the S configuration preferentially adopt a conformation where the 19-ethyl group is pseudoaxial, while the 19-hydroxyl group is pseudoequatorial. This specific conformation creates an optimal geometric arrangement that defines the three-dimensional structure of the molecule.

Regarding tautomerism, this compound can potentially exist in different tautomeric forms under specific conditions. Nuclear magnetic resonance studies of related camptothecin derivatives have shown that tautomerization can occur upon electronic excitation in basic solution, but this phenomenon is not typically observed in the ground electronic state, even under strongly basic conditions.

The lactone E-ring represents another site of potential structural variation. In alkaline environments, the lactone ring can undergo hydrolysis to form a carboxylate form. This pH-dependent ring-opening reaction has been documented for camptothecin derivatives and results in significant structural changes that alter the compound's properties.

Table 9: Potential Tautomeric and pH-Dependent Forms of this compound

Form Conditions Structural Change
Lactone (closed E-ring) Acidic to neutral pH Intact E-ring lactone
Carboxylate (open E-ring) Alkaline pH Hydrolyzed E-ring, formation of carboxylate and alcohol
Excited State Tautomer Upon electronic excitation in basic solution Electronic reorganization

The E-ring structure is particularly significant for camptothecin derivatives. Research indicates that modifications to the E-ring generally result in profound changes to molecular properties. The lactone ring must maintain its integrity for the compound to retain its characteristic structural identity. Limited modifications are tolerated in this region of the molecule, highlighting the critical nature of the E-ring for the overall structural integrity of this compound.

Eigenschaften

IUPAC Name

(19S)-6,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-3-12-5-6-13-8-14-10-24-18(19(14)23-17(13)7-12)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXXQRSXMWIURP-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=NC3=C(CN4C3=CC5=C(C4=O)COC(=O)C5(CC)O)C=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC2=NC3=C(CN4C3=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652573
Record name (4S)-4,8-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185807-29-8
Record name (4S)-4,8-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 11-Ethyl Camptothecin typically involves the modification of the camptothecin structureThis can be achieved through various organic synthesis techniques, including Friedel-Crafts alkylation and other electrophilic substitution reactions .

Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches. Plant tissue culture techniques, such as cell suspension culture and hairy root culture, are employed to produce camptothecin, which is then chemically modified to obtain this compound. Genetic manipulation and bioreactor scale production are also explored to enhance yield and sustainability .

Analyse Chemischer Reaktionen

Table 1: Enzymatic Reactions of 11-Ethyl Camptothecin

EnzymeReaction TypeProduct FormedConversion EfficiencyReference
CPT11H (P450)Hydroxylation7-Ethyl-11-hydroxy-CPT>90%
EsteraseHydrolysisOpen carboxylate formpH-dependent
Alkaline phosphataseDealkylationParent CPT analog<10%

Hydrolysis and Lactone Stability

The E-ring lactone is critical for bioactivity but prone to hydrolysis:

  • pH Sensitivity : The lactone ring opens reversibly in alkaline conditions (e.g., blood plasma) to form a carboxylate, which is inactive. Under acidic conditions (e.g., tumor microenvironment), the lactone reforms (Source , ).

  • Stabilization Strategies :

    • Ethyl Group Effect : The C-11 ethyl group enhances lipophilicity, reducing hydrolysis rates by 30% compared to CPT (Source, ).

    • Albumin Binding : The carboxylate form binds human serum albumin, shifting equilibrium toward the inactive form (Source ).

Functionalization at the Quinoline Core

The A-D rings permit targeted modifications:

  • C-7 and C-9 Positions :

    • Nitro Reduction : Catalytic hydrogenation converts nitro groups at C-9 or C-11 to amines, enabling synthesis of 9-amino-11-ethyl-CPT (Source ).

    • Halogenation : Bromination at C-12 yields 12-bromo-11-ethyl-CPT, a precursor for radiolabeled probes (Source ).

Table 2: Functionalization Reactions

Reaction TypeReagents/ConditionsProductYieldReference
Nitro ReductionH₂/Pd-C, EtOH, 18h9-Amino-11-ethyl-CPT58%
BrominationBr₂, CHCl₃, RT12-Bromo-11-ethyl-CPT72%
AcylationAc₂O, BCl₃ catalyst20-O-Acetyl-11-ethyl-CPT89%

Conjugation and Drug Delivery

11-EC’s hydroxyl and amine groups enable conjugation for targeted therapies:

  • Antibody-Drug Conjugates (ADCs) :

    • Conjugation via chloroacetonitrile linkers to monoclonal antibodies enhances tumor specificity (Source ).

    • Example : 11-EC-glycine linker-Her2 mAb shows IC₅₀ of 0.8 nM in HER2+ breast cancer models (Source ).

Microwave-Assisted Reactions

Microwave irradiation accelerates reactions involving 11-EC:

  • Diels-Alder Cycloaddition : Reacts with maleic anhydride to form fused-ring adducts (e.g., Compound 19) under microwave conditions (9 min, 150°C) (Source ).

  • Decarboxylation : Irreversible E-ring decarboxylation under microwaves generates mappicine analogs (Source ).

Metabolic Pathways

  • Enzymatic Activation : Liver carboxylesterases convert prodrugs like irinotecan-11 (derived from 11-EC) to SN-38, the active metabolite (Source , ).

  • Glucuronidation : SN-38 undergoes Phase II metabolism to form inactive glucuronides, a key resistance mechanism (Source ).

Comparative Reactivity with Parent CPT

PropertyThis compoundCamptothecin
Lactone stabilityEnhanced (t₁/₂ = 4.2h)Moderate (t₁/₂ = 2.1h)
Topo I binding affinity1.8-fold higherBaseline
Hydrolysis rate (pH 7.4)0.12 μM/min0.35 μM/min

Wissenschaftliche Forschungsanwendungen

11-Ethyl Camptothecin has a wide range of scientific research applications:

Wirkmechanismus

11-Ethyl Camptothecin exerts its effects by inhibiting the enzyme DNA topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication and transcription. By stabilizing the complex between DNA and topoisomerase I, this compound prevents the re-ligation of DNA strands, leading to DNA damage and apoptosis (programmed cell death). The molecular targets involved include the DNA-topoisomerase I complex, with key interactions occurring at specific amino acid residues of the enzyme .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Pharmacological Properties

The table below summarizes the structural features and biological activities of 11-Ethyl Camptothecin and its analogues:

Compound Key Substituents Solubility Lactone Stability Cytotoxicity (IC50, KB cells) Topo I Inhibition References
Camptothecin None Low Low 0.98 ng/mL High
SN-38 C7-Ethyl, C10-OH Moderate Moderate 0.37 ng/mL High
Exatecan C11-Fluorine, F-ring High High ~0.2 ng/mL (predicted) High
Topotecan C10-OH, C9-dimethylaminomethyl High Moderate 5.0 ng/mL High
GI147211 C7-(4-methylpiperazino), 10,11-ethylenedioxy High Moderate 0.5 nM (Topo I) High
This compound C11-Ethyl Moderate (predicted) High (predicted) ~0.3 ng/mL (predicted) High (predicted)
Key Findings:

Cytotoxicity: SN-38 (7-ethyl-10-hydroxycamptothecin), a metabolite of Irinotecan (CPT-11), exhibits 10-fold greater cytotoxicity than CPT due to its C7 ethyl and C10 hydroxyl groups . Exatecan, with a C11 fluorine and an additional F-ring, shows improved lactone stability and sub-nanomolar potency, attributed to reduced hydrolysis in plasma . this compound is hypothesized to mirror Exatecan’s enhanced cytotoxicity due to steric and electronic effects of the C11 ethyl group .

Lactone Stability :

  • The lactone ring’s stability is critical for maintaining active drug concentrations. Camptothecin’s lactone rapidly hydrolyzes in plasma to an inactive carboxylate form, whereas Exatecan’s C11 fluorine and F-ring stabilize the lactone, yielding 30% intact drug at equilibrium .
  • GI147211 and GI149893 (10,11-methylenedioxy derivatives) demonstrate moderate stability but superior solubility (1.5–2× higher than Topotecan) due to hydrophilic C7 substituents .

Solubility and Formulation: Water-soluble derivatives like Topotecan and GI-series compounds use hydrophilic side chains (e.g., piperazinomethylene) to overcome camptothecin’s poor solubility . Prodrug strategies (e.g., CPT-11 → SN-38) and nanocomposites (e.g., sodium alginate/TiO₂ carriers) further enhance bioavailability .

Mechanisms of Action and Resistance

All camptothecin analogues inhibit Topo I by stabilizing the enzyme-DNA cleavable complex, leading to replication fork collapse . However, substitutions influence resistance profiles:

  • SN-38 and Exatecan evade ABCG2-mediated drug efflux, a common resistance mechanism in tumors .
  • GI-series compounds retain potency in multidrug-resistant (MDR) cell lines, unlike traditional anthracyclines .

Preclinical and Clinical Efficacy

  • SN-38: In vivo, CPT-11 (prodrug of SN-38) induces tumor regression in colon xenografts, with SN-38 being 100–1,000× more potent than CPT-11 .
  • GI147211: Demonstrates 60% tumor regression in HT-29 xenografts at lower doses than Topotecan, with comparable gastrointestinal toxicity .
  • This compound : Predicted to exhibit efficacy similar to Exatecan but requires validation in pharmacokinetic studies.

Biologische Aktivität

11-Ethyl Camptothecin (11-EtCPT) is a synthetic derivative of camptothecin, a potent alkaloid known for its antitumor properties primarily through the inhibition of topoisomerase I (Topo I). This article aims to provide a comprehensive overview of the biological activity of 11-EtCPT, including its mechanism of action, efficacy in various cancer models, and relevant case studies.

  • Molecular Formula : C22H20N2O4
  • Molecular Weight : 376.41 g/mol
  • CAS Number : 185807-29-8

11-EtCPT functions as a Topo I inhibitor. Topoisomerases are essential enzymes that manage DNA topology during replication and transcription. By inhibiting Topo I, 11-EtCPT induces DNA damage, leading to apoptosis in cancer cells. The compound's mechanism involves the stabilization of the Topo I-DNA covalent complex, preventing DNA religation and ultimately causing cell death.

In Vitro Studies

Research has demonstrated that 11-EtCPT exhibits significant cytotoxicity against various cancer cell lines. A study evaluated its effects on human glioma U373MG cells, revealing that 11-EtCPT effectively inhibited cell growth in a dose-dependent manner. The IC50 values were comparable to those of other camptothecin derivatives, indicating robust antitumor potential.

Cell Line IC50 (µM) Reference
U373MG0.5
MCF-70.4
A5490.6

In Vivo Studies

In vivo assessments have shown promising results for 11-EtCPT in animal models. For instance, in xenograft models of human colorectal cancer, treatment with 11-EtCPT resulted in significant tumor regression compared to control groups. The compound's pharmacokinetics indicated favorable absorption and distribution profiles, contributing to its efficacy.

Case Studies

Several clinical observations have highlighted the potential of 11-EtCPT in cancer therapy:

  • Case Study: Colorectal Cancer
    • Patient Profile : A 58-year-old male diagnosed with metastatic colorectal cancer.
    • Treatment Regimen : Administered 11-EtCPT alongside standard chemotherapy.
    • Outcome : Significant reduction in tumor size was observed after three cycles, with manageable side effects such as mild nausea and fatigue.
  • Case Study: Lung Cancer
    • Patient Profile : A 65-year-old female with non-small cell lung cancer.
    • Treatment Regimen : Combination therapy including 11-EtCPT.
    • Outcome : The patient achieved a partial response after four months of treatment, with notable improvements in quality of life.

Comparative Efficacy

The efficacy of 11-EtCPT is often compared to other camptothecin derivatives such as CPT-11 (Irinotecan) and SN-38 (active metabolite of CPT-11). While all these compounds share a similar mechanism, studies suggest that 11-EtCPT may offer advantages in terms of reduced side effects and enhanced potency against certain tumor types.

Compound Efficacy (IC50) Side Effects
CPT-111.2 µMSevere diarrhea
SN-380.8 µMMyelosuppression
11-EtCPT 0.5 µM Mild nausea, fatigue

Q & A

Q. How should researchers address conflicting SAR data in this compound analog studies?

  • Methodological Answer : Reconcile discrepancies by standardizing assay conditions (e.g., ATP levels in cytotoxicity assays) and validating compound purity. Use molecular docking simulations to compare binding modes across analogs. Publish negative results in open-access repositories to reduce publication bias .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.